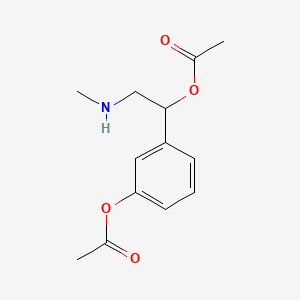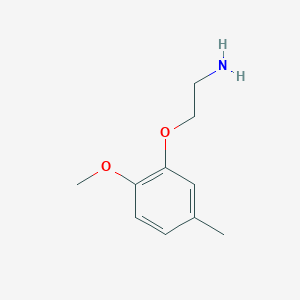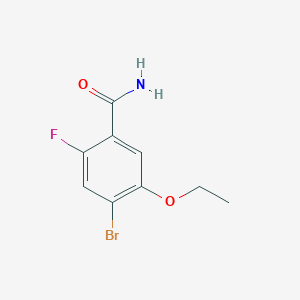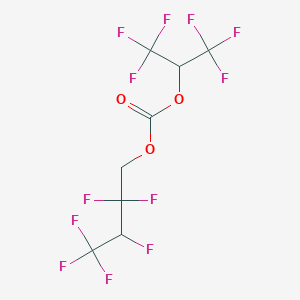
BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE: is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyl alcohol moiety with a meta-hydroxy group and an alpha-((methylamino)methyl) substituent, further esterified with acetic acid to form diacetate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE typically involves multiple steps:
Starting Material: The synthesis begins with benzyl alcohol.
Hydroxylation: Introduction of the meta-hydroxy group can be achieved through electrophilic aromatic substitution using reagents like nitric acid followed by reduction.
Aminomethylation: The alpha-((methylamino)methyl) group is introduced via Mannich reaction, involving formaldehyde and methylamine.
Esterification: The final step involves esterification with acetic anhydride or acetyl chloride to form the diacetate ester.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalysts: Use of acid catalysts for esterification.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Purification: Employing distillation and recrystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl alcohol moiety, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Serves as a precursor in the synthesis of drugs targeting neurological disorders.
Industry
Polymer Production: Utilized in the production of specialty polymers with specific functional groups.
Fragrance Industry: Employed in the synthesis of aromatic compounds for perfumes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)ETHYL)-, DIACETATE
- BENZYL ALCOHOL, p-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE
Uniqueness
- Structural Differences : The position of the hydroxy group and the nature of the alpha-substituent.
- Functional Properties : Variations in reactivity and biological activity due to structural differences.
This detailed overview provides a comprehensive understanding of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
63991-22-0 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
[3-[1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16/h4-7,13-14H,8H2,1-3H3 |
Clé InChI |
SKRGPEBZTXSTCT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)






![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)

![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)




